sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate
Overview
Description
Sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate is a chemical compound belonging to the class of 1,2,4-triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.
Mechanism of Action
Target of action
Compounds in the 1,2,4-triazole class have been found to interact with a variety of biological targets, including various enzymes and receptors. The specific target would depend on the particular substituents on the triazole ring .
Mode of action
The mode of action of 1,2,4-triazole compounds can vary widely, but many are thought to work by interacting with their target and modulating its activity .
Biochemical pathways
The biochemical pathways affected by 1,2,4-triazole compounds would depend on their specific target. For example, if the target is an enzyme involved in a particular metabolic pathway, then that pathway would be affected .
Pharmacokinetics
The ADME properties of 1,2,4-triazole compounds can vary depending on their specific chemical structure. Some may be well absorbed and metabolized, while others may not .
Result of action
The molecular and cellular effects of 1,2,4-triazole compounds can include changes in enzyme activity, alterations in signal transduction, and effects on cell growth and proliferation .
Action environment
The action, efficacy, and stability of 1,2,4-triazole compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate typically involves the reaction of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol with sodium chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the sodium salt. The reaction conditions generally include refluxing the reactants in a suitable solvent like ethanol or water for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into dihydro or tetrahydro derivatives.
Substitution: The phenyl group or the triazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the triazole ring .
Scientific Research Applications
Sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Research has shown its potential in developing drugs for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and polymer additives
Comparison with Similar Compounds
Fluconazole: An antifungal agent with a triazole ring, used to treat fungal infections.
Voriconazole: Another antifungal with a similar structure, known for its broad-spectrum activity.
Trazodone: An antidepressant containing a triazole ring, used to treat depression and anxiety disorders.
Uniqueness: Sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate is unique due to its specific combination of a sodium ion, a phenyl group, and a triazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry set it apart from other triazole derivatives .
Biological Activity
Sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate (CAS No. 1240528-61-3) is a compound that has garnered attention due to its potential biological activities. This article will delve into its synthesis, biological properties, and research findings, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is a sodium salt derived from the triazole framework. Its molecular formula is , with a molecular weight of approximately 239.21 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methyl-5-phenyltriazole with acetic acid in the presence of sodium hydroxide to form the acetate salt. This method allows for the efficient production of the compound while maintaining its structural integrity.
Antiviral Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antiviral properties. For instance, studies have demonstrated that various triazole derivatives can inhibit viral replication in vitro. Specifically, this compound has been evaluated for its efficacy against viral pathogens, showing promising results in inhibiting viral activity through mechanisms such as interference with viral entry or replication processes .
Antimicrobial Activity
The antimicrobial properties of this compound have also been assessed. In vitro studies indicate that it exhibits activity against a range of bacterial strains, including those resistant to common antibiotics. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial growth .
Anticancer Potential
Recent investigations into the anticancer potential of this compound have revealed its ability to induce apoptosis in cancer cell lines. For example, in studies involving human colon cancer (HCT 116) cells, this compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents . Molecular docking studies suggest that it may act by inhibiting specific kinases involved in cancer progression.
Data Table: Summary of Biological Activities
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, this compound was tested against influenza virus strains. The results indicated a dose-dependent reduction in viral load with a maximum reduction observed at higher concentrations. This suggests potential for development as an antiviral therapeutic agent.
Case Study 2: Antimicrobial Resistance
A study focused on multidrug-resistant bacterial strains showed that sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-y)acetate could restore sensitivity to certain antibiotics when used in combination therapies. This finding highlights its potential role in combating antibiotic resistance.
Properties
IUPAC Name |
sodium;2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.Na/c1-14-9(7-10(15)16)12-13-11(14)8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H,15,16);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARHJXNBIAVCCT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC=CC=C2)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N3NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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